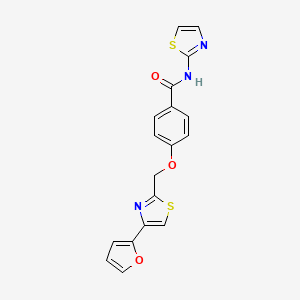![molecular formula C15H14ClNO2 B2443505 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-74-8](/img/structure/B2443505.png)
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Applications
Research has indicated that related phenolic compounds, such as 2,4-D, have significant relevance in environmental science, particularly concerning their sorption to soil, organic matter, and minerals. These compounds, due to their interaction with various soil parameters, play a crucial role in environmental chemistry and the understanding of herbicide behavior in different ecosystems (Werner, Garratt, & Pigott, 2012).
Role in Analyte Detection
The compound, due to its phenolic structure, may also have implications in the field of chemosensor development. Similar compounds have been utilized for the detection of a wide range of analytes, showcasing their potential in environmental monitoring and chemical analysis (Roy, 2021).
Wastewater Treatment
Given the structural similarities with other chlorophenoxy compounds, the compound might be relevant in wastewater treatment, especially in dealing with effluents from the pesticide industry. Research suggests that certain biological processes and activated carbon are effective in removing such compounds, hinting at the potential applicability of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol in similar treatment processes (Goodwin, Carra, Campo, & Soares, 2018).
Food Industry and Nutraceutical Applications
Phenolic compounds, such as chlorogenic acid, have demonstrated numerous health-promoting properties and have been used as nutraceuticals for the prevention and treatment of various conditions. Their antimicrobial properties are also valuable in the food industry for the preservation of products, highlighting the potential uses of related compounds in these fields (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Chemistry and Toxicology
The environmental occurrence and degradation behavior of phenolic compounds like triclosan underline their significance in environmental chemistry and toxicology studies. Understanding their environmental fate, toxicological profiles, and degradation products is crucial for assessing their impact on ecosystems and human health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Applications
Compounds derived from similar phenolic structures have shown pronounced antioxidant activity, making them candidates for use as antioxidant additives in various industries. Their ability to act as metal deactivators by forming stable complexes with metal ions further highlights their potential industrial applications (Alexanyan et al., 2019).
Orientations Futures
The future research directions could involve exploring the synthesis methods, chemical reactions, and biological activities of “2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol”. Given the wide range of biological activities exhibited by Schiff bases and their metal complexes, this compound could potentially be explored for its therapeutic potential .
Propriétés
IUPAC Name |
2-[(4-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKUSPMWRDHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)



![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)
![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)
![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)
![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)